molecular formula C15H12OS2 B010306 5-(4-Methoxyphenyl)-2,2'-bithiophene CAS No. 106925-79-5

5-(4-Methoxyphenyl)-2,2'-bithiophene

Cat. No.: B010306
CAS No.: 106925-79-5
M. Wt: 272.4 g/mol
InChI Key: HRPCSLCDFGYWKL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings The presence of a methoxyphenyl group at the 5-position of the bithiophene structure imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2,2’-bithiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Starting Materials: 4-Methoxyphenylboronic acid and 2,2’-dibromobithiophene.

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or other palladium catalysts.

    Base: Potassium carbonate (K2CO3) or other suitable bases.

    Solvent: Tetrahydrofuran (THF) or other suitable solvents.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.

The reaction proceeds as follows:

4-Methoxyphenylboronic acid+2,2’-dibromobithiophenePd(OAc)2, K2CO3, THF5-(4-Methoxyphenyl)-2,2’-bithiophene\text{4-Methoxyphenylboronic acid} + \text{2,2'-dibromobithiophene} \xrightarrow{\text{Pd(OAc)2, K2CO3, THF}} \text{5-(4-Methoxyphenyl)-2,2'-bithiophene} 4-Methoxyphenylboronic acid+2,2’-dibromobithiophenePd(OAc)2, K2CO3, THF​5-(4-Methoxyphenyl)-2,2’-bithiophene

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenyl)-2,2’-bithiophene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted bithiophenes with various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-2,2’-bithiophene has several scientific research applications, including:

    Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science: Incorporated into polymers and copolymers to enhance their electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2,2’-bithiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor by facilitating charge transport through its conjugated π-system. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyphenylboronic acid

Comparison

5-(4-Methoxyphenyl)-2,2’-bithiophene is unique due to its bithiophene core, which imparts distinct electronic properties compared to indole or imidazole derivatives. The presence of the methoxyphenyl group further enhances its chemical reactivity and potential applications. While indole and imidazole derivatives are primarily studied for their biological activities, 5-(4-Methoxyphenyl)-2,2’-bithiophene is more commonly explored in materials science and organic electronics.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS2/c1-16-12-6-4-11(5-7-12)13-8-9-15(18-13)14-3-2-10-17-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPCSLCDFGYWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550506
Record name 5-(4-Methoxyphenyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106925-79-5
Record name 5-(4-Methoxyphenyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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